N-Methylhomoveratrylamine
Overview
Description
N-Methylhomoveratrylamine is a compound that can be synthesized through N-methylation of amines. The process of N-methylation of amines with methanol can be carried out at room temperature using a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst under UV-vis light irradiation . This method is versatile and allows for the facile synthesis of N-methylamines with various functional groups, which could potentially include N-methylhomoveratrylamine.
Synthesis Analysis
The synthesis of N-methylamines, such as N-methylhomoveratrylamine, can be achieved through the use of photocatalysts like Ag/TiO2, which facilitate the reaction at room temperature under light irradiation . This approach is advantageous as it allows for the synthesis of N-methylamines without the need for high temperatures or harsh reaction conditions, making it a more environmentally friendly and potentially more efficient method.
Molecular Structure Analysis
While the specific molecular structure of N-methylhomoveratrylamine is not detailed in the provided papers, the general structure of N-methylamines can be inferred. N-methylamines typically consist of an amine group where one of the hydrogen atoms is replaced by a methyl group. The molecular structure of related compounds, such as N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, has been characterized using techniques like infrared and Raman spectroscopy, as well as nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
N-methylamines can participate in various chemical reactions. For instance, they can be used in the removal of a phthaloyl protecting group from nitrogen at room temperature, as demonstrated with methylamine . Additionally, N-methylamines can be involved in the synthesis of high molecular weight polyamines through radical polymerization , and in the catalytic dehydrocoupling/dehydrogenation to yield polyaminoboranes .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylamines are influenced by the number and type of substituents on the nitrogen atom. For example, the solubility, melting points, and basicity (pKb values) of N-methylmelamines vary depending on the number of amino-, methylamino-, and dimethylamino groups present . These properties are crucial for the application of N-methylamines in the manufacturing of polymers and other materials. The study of compressed methylamines has also revealed systematic structure-property relations involving intermolecular interactions and molecular symmetries, which are important for understanding the behavior of these compounds under different conditions .
Scientific Research Applications
Cardiovascular Research
N-Methylhomoveratrylamine derivatives have been explored in cardiovascular research. Specifically, a study synthesized a series of acyclic amide derivatives of N-Methylhomoveratrylamine, evaluating their bradycardic activity in guinea pig right atria. Among these compounds, one particular derivative showed promising results in inducing dose-dependent bradycardia without significantly reducing left ventricular pressure or mean aortic pressure in anesthetized dogs (Ozaki et al., 1992).
Paper Preservation
In another distinct application, N-Methylhomoveratrylamine was involved in the development of innovative paper preservatives. These preservatives, known as water-soluble polyamidoamines (PAAOH’s), were characterized for their deacidification and biostatic properties. They demonstrated effectiveness in absorbing into paper cellulose without altering its original color, and showed significant improvements in paper pH values after treatment (Isca et al., 2016).
Biomedical Engineering
Poly(N-isopropyl acrylamide) (pNIPAM), which includes components related to N-Methylhomoveratrylamine, has been widely used in biomedical engineering, particularly for the nondestructive release of biological cells and proteins. Applications in this domain include studying the extracellular matrix, cell sheet engineering, tumor spheroid formation, and the manipulation of individual cells (Cooperstein & Canavan, 2010).
Antibacterial Coatings
N-Methylhomoveratrylamine derivatives have also found application in creating antibacterial coatings on fabrics. N-halamine polymer precursors were synthesized and coated on cotton fabrics, resulting in significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli (Liu et al., 2015).
Polymerization Processes
In the field of polymer science, N-Methylhomoveratrylamine has been studied in the context of organocatalytic conjugate-addition polymerization. It has shown potential in the polymerization of acrylic monomers, leading to various applications in the synthesis of bioplastics and other polymers (Zhang et al., 2013).
Textile Industry
In the textile industry, derivatives of N-Methylhomoveratrylamine were used to recover the strength of durable press finished cotton fabrics. Serine proteases were applied to cotton fabrics cross-linked with N-hydroxymethylacrylamine, resulting in a partial restoration of fabric strength without significantly decreasing wrinkle recovery (Stamenova et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWKRMESUMDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188460 | |
Record name | N-Methylhomoveratrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14719320 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Methylhomoveratrylamine | |
CAS RN |
3490-06-0 | |
Record name | N-Methylhomoveratrylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3490-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylhomoveratrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003490060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3490-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylhomoveratrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxy-N-methylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLHOMOVERATRYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H5ZH95EHG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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